![molecular formula C24H23ClN4O B2551718 N-(4-butylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-38-4](/img/structure/B2551718.png)
N-(4-butylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
This compound is a pyrazolopyridine derivative. Pyrazolopyridines are a class of compounds that contain a pyrazole ring fused to a pyridine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms while the pyridine ring is a six-membered ring with one nitrogen atom. This class of compounds is known for its wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyridine core, which is a bicyclic structure containing a pyrazole ring fused to a pyridine ring. The compound also contains various functional groups including a carboxamide group .Chemical Reactions Analysis
Pyrazolopyridines can undergo a variety of chemical reactions, largely dependent on the substituents present on the rings. Common reactions include electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers would all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Catalyst in Chemical Reactions
This compound, being a pyridine derivative, can be used in the preparation of other pyridine derivatives . Magnetically recoverable nano-catalysts have been employed in chemical reactions due to their high surface area, simple preparation, and modification .
Antimicrobial Agent
Pyridine compounds have been noted for their excellent antimicrobial activities . They interact with specific proteins, defining the antimicrobial selectivity for the target molecule .
Antiviral Agent
Pyridine compounds also exhibit antiviral activities . In the context of the COVID-19 pandemic, finding new antiviral compounds is a priority in current research .
Antitumor Agent
Pyridine derivatives show a wide range of biological activities, including antitumor properties . They can be used in the development of new cancer therapies .
Anti-inflammatory Agent
Pyridine compounds have anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases .
Anti-Parkinsonism Agent
Pyridine derivatives have shown anti-Parkinsonism activities . They can be used in the development of new treatments for Parkinson’s disease .
Inhibitor of HIV-1 Integrase
Pyridine derivatives have been found to inhibit HIV-1 integrase , an enzyme that enables the virus to integrate its genetic material into the DNA of the infected cell .
A2A Adenosine Receptor Antagonists
Pyridine derivatives act as A2A adenosine receptor antagonists . This makes them potential therapeutic agents for various disorders, including Parkinson’s disease and pain .
Mechanism of Action
Future Directions
The study of pyrazolopyridine derivatives is a promising area of research due to their wide range of biological activities. Future research could focus on the synthesis of new derivatives, the exploration of their biological activities, and the development of more efficient and selective synthetic methods .
properties
IUPAC Name |
N-(4-butylphenyl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O/c1-3-4-8-17-11-13-18(14-12-17)27-24(30)20-15-26-23-21(22(20)25)16(2)28-29(23)19-9-6-5-7-10-19/h5-7,9-15H,3-4,8H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPFGRULMUZZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
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